molecular formula C12H16ClNO2S B13198887 1-Benzylpiperidine-3-sulfonyl chloride

1-Benzylpiperidine-3-sulfonyl chloride

Cat. No.: B13198887
M. Wt: 273.78 g/mol
InChI Key: SMNVDICLHBZFDH-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-sulfonyl chloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a sulfonyl chloride group at the third position of the piperidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-benzylpiperidine with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the addition of phosphorus pentachloride to a reaction solution containing the precursor compound, followed by purification through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-Benzylpiperidine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-benzylpiperidine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1-Benzylpiperidine-3-sulfonyl chloride can be compared with other piperidine derivatives, such as:

    1-Benzylpyrrolidine-3-sulfonyl chloride: Similar structure but with a five-membered ring.

    1-Benzylpiperidine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the fourth position.

    Piperidine-3-sulfonyl chloride: Lacks the benzyl group.

Uniqueness: The presence of both the benzyl group and the sulfonyl chloride group at specific positions in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

1-benzylpiperidine-3-sulfonyl chloride

InChI

InChI=1S/C12H16ClNO2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

SMNVDICLHBZFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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